molecular formula C19H25NO4 B6348265 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-81-3

4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Numéro de catalogue: B6348265
Numéro CAS: 1326813-81-3
Poids moléculaire: 331.4 g/mol
Clé InChI: CHMVPHZJTMZFSL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326813-81-3) is a high-purity synthetic compound with a molecular formula of C 19 H 25 NO 4 and a molecular weight of 331.41 g/mol . This chemical features a unique 1-oxa-4-azaspiro[4.5]decane core structure, which is of significant interest in medicinal chemistry for its potential as a building block in anticancer agent development . Scientific research has demonstrated that derivatives based on the 1-oxa-4-azaspiro[4.5]decane scaffold exhibit potent cytotoxic activity against a range of human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and Hela (cervical cancer) . These compounds are designed to optimize properties such as target binding and to reduce potential adverse effects by modifying the reactivity of key functional groups within the molecule . As a key intermediate, this compound enables researchers to explore novel therapeutic candidates with improved efficacy and safety profiles. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-2-15(14-9-5-3-6-10-14)17(21)20-16(18(22)23)13-24-19(20)11-7-4-8-12-19/h3,5-6,9-10,15-16H,2,4,7-8,11-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMVPHZJTMZFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C(COC23CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a ketone and an amine group can undergo intramolecular cyclization under acidic or basic conditions to form the spirocyclic structure.

  • Introduction of the Phenylbutanoyl Group: : The phenylbutanoyl group can be introduced via an acylation reaction. This can be achieved using reagents such as phenylbutanoyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylbutanoyl group, leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols or alkanes.

  • Substitution: : The spirocyclic structure can undergo nucleophilic substitution reactions, especially at positions adjacent to the oxygen and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions, often in the presence of a catalyst or under heating.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Research indicates that 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibits significant biological activities, particularly as an inhibitor of specific enzymes involved in disease processes. Notably, it has shown promise as an inhibitor of ubiquitin-specific proteases, which are implicated in various cancers and neurodegenerative diseases. Its structural features suggest possible interactions with cellular receptors, potentially influencing signaling pathways relevant to therapeutic applications .

Synthetic Methodologies

The synthesis of this compound has been explored through various methods, including copper-catalyzed reactions that facilitate the formation of difluoroalkylated derivatives. Such methodologies are crucial for modifying the compound's structure to enhance its biological efficacy or alter its pharmacokinetic properties .

Studies have demonstrated that the compound interacts with various biological macromolecules, including proteins and nucleic acids. Techniques such as molecular docking simulations and enzyme inhibition assays are commonly employed to elucidate these interactions and understand the mechanism of action of the compound in therapeutic contexts.

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, researchers evaluated the efficacy of 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid against specific proteases involved in cancer progression. The results indicated a significant reduction in enzyme activity, suggesting potential as a therapeutic agent in oncology.

Case Study 2: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Findings suggested favorable profiles for oral bioavailability and metabolic stability, making it a candidate for further drug development.

Mécanisme D'action

The mechanism by which 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or activating specific pathways. The phenylbutanoyl group may enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound belongs to a broader class of 1-oxa-4-azaspiro[4.5]decane derivatives. Analogs differ primarily in:

Acyl substituents at position 4 (e.g., benzoyl, fluorobenzoyl, phenylpropanoyl).

Modifications to the spiro ring (e.g., diaza substitutions at position 8).

Functional groups (e.g., methyl, chloro, trifluoromethyl).

Table 1: Comparative Overview of Structural Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Not explicitly provided C19H23NO4 (est.) ~329.4 (est.) 2-Phenylbutanoyl Research chemical; potential bioactivity
4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 1326810-07-4 C16H17F2NO4 325.31 2,4-Difluorobenzoyl Biochemical intermediates
4-(3-Phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 1326810-32-5 C18H23NO4 317.38 3-Phenylpropanoyl Lab use; structural studies
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 1326810-40-5 C16H17Cl2NO4 358.22 3,5-Dichlorobenzoyl Pesticide research
4-(4-Trifluoromethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Not provided C17H18F3NO4 ~357.3 (est.) 4-Trifluoromethylbenzoyl Fluorinated compound applications
4-(4-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 1326809-93-1 C19H24ClN2O4 366.84 4-Chlorobenzoyl, 8-propyl diaza substitution Specialty chemical; lab use
4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 1214025-94-1 C17H21NO4 303.35 4-Methylbenzoyl Predicted pKa 3.40; thermal stability

Physicochemical Properties

  • Solubility : Carboxylic acid enhances water solubility, critical for pharmaceutical formulations.
  • Stability : Halogenated analogs (e.g., dichlorobenzoyl in ) may exhibit greater metabolic stability.

Activité Biologique

4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326813-81-3) is a complex organic compound characterized by its unique spirocyclic structure, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthetic pathways, and relevant case studies.

The molecular formula of 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is C19H25NO4, with a molecular weight of approximately 331.41 g/mol. The compound features a carboxylic acid functional group and an azaspiro structure, which may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC19H25NO4
Molecular Weight331.41 g/mol
CAS Number1326813-81-3
Boiling PointPredicted 551.8 ± 50 °C

Biological Activity

Research into the biological activity of 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has highlighted several potential pharmacological effects:

1. Antimicrobial Properties
Studies suggest that compounds with similar structural motifs exhibit significant antimicrobial activity. Initial investigations indicate that this compound may inhibit the growth of various bacterial strains, although specific data on its effectiveness against particular pathogens is still limited.

2. Anticancer Activity
Preliminary research indicates that the compound may possess anticancer properties. It is hypothesized that its structural features allow it to interact with cellular mechanisms involved in cancer proliferation and apoptosis. Further studies are needed to elucidate the exact pathways affected.

3. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to potential applications in metabolic disorders or conditions where enzyme regulation is crucial.

Case Studies

Recent studies have explored the synthesis and biological evaluation of derivatives related to 4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid:

Study 1: Synthesis and Biological Evaluation
A study published in Organic & Biomolecular Chemistry focused on synthesizing derivatives of azaspiro compounds, including this specific structure. The researchers reported that certain derivatives exhibited enhanced biological activity compared to their parent compounds, suggesting that modifications to the spirocyclic framework can lead to improved pharmacological profiles .

Study 2: Structure-Activity Relationship (SAR) Analysis
Another investigation examined the structure-activity relationships of various spirocyclic compounds, revealing that modifications at the phenylbutanoyl position significantly affect biological activity. This study emphasizes the importance of structural optimization in developing effective therapeutic agents .

Q & A

Q. What are the established synthetic routes for 4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and what are common optimization challenges?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and acylation. For example:

  • Step 1 : Formation of the 1-oxa-4-azaspiro[4.5]decane core via cyclization of a substituted piperidine derivative under acidic or basic conditions.
  • Step 2 : Introduction of the 2-phenylbutanoyl group via acylation using activated esters (e.g., acid chlorides) in anhydrous solvents like dichloromethane .
  • Step 3 : Carboxylic acid functionalization at the 3-position using protecting-group strategies (e.g., tert-butyl esters) followed by deprotection .
    Optimization Challenges :
  • Stereochemical control : The spirocyclic structure may lead to diastereomer formation, requiring chiral chromatography or crystallization for resolution.
  • Yield improvement : Catalytic methods (e.g., Pd-mediated cross-coupling) can enhance efficiency for aryl group introduction .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the spirocyclic framework and substituent positions. Aromatic protons (δ 7.2–7.6 ppm) and carbonyl signals (δ 170–175 ppm) are diagnostic .
  • X-ray Crystallography : Resolves absolute configuration and bond angles, as demonstrated for analogous spiro compounds in crystallography studies .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 358.1782 for C20_{20}H23_{23}NO4_4) .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound, and how can structure-activity relationships (SAR) be explored?

Methodological Answer:

  • Target Identification : Screen against kinase or protease libraries (e.g., Kynurenine 3-hydroxylase, IC50_{50} ~12.5 µM) using fluorescence-based assays .
  • SAR Strategies :
    • Modify the phenylbutanoyl group : Replace fluorine or methyl substituents to assess hydrophobic/hydrophilic balance (see fluorophenyl analogs in PubChem data) .
    • Spirocycle optimization : Compare activity of 1-oxa-4-azaspiro[4.5]decane derivatives with varying ring sizes (e.g., 5- vs. 6-membered rings) .
    • Carboxylic acid bioisosteres : Test ester or amide derivatives to evaluate metabolic stability .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Use validated protocols (e.g., NIH/NCATS guidelines) to minimize variability in cell viability (MTT) or enzyme inhibition assays.
  • Comparative Analysis : Cross-reference data with structurally similar compounds. For example, 4-(2-fluorophenyl) analogs show neuroprotective activity (IC50_{50} 12.5 µM) vs. antimicrobial effects in other spiro derivatives .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile divergent results .

Q. What advanced chromatographic methods are recommended for purity analysis and metabolite identification?

Methodological Answer:

  • HPLC : Use C18 columns (e.g., Chromolith® RP-18e) with gradient elution (MeCN:H2_2O + 0.1% TFA) for baseline separation of diastereomers .
  • LC-MS/MS : Employ Q-TOF systems to detect metabolites (e.g., oxidative products at m/z 374.1735) in hepatic microsomal studies .
  • Chiral HPLC : Utilize amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers, critical for pharmacokinetic profiling .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.